molecular formula C21H23N5O2S B14975584 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)butanamide

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)butanamide

Cat. No.: B14975584
M. Wt: 409.5 g/mol
InChI Key: IAYGWSPFUUQEGH-UHFFFAOYSA-N
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Description

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)butanamide is a complex organic compound with a unique structure that combines elements of thieno, triazolo, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)butanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methylbenzyl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C21H23N5O2S

Molecular Weight

409.5 g/mol

IUPAC Name

4-(8-ethyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-methylphenyl)methyl]butanamide

InChI

InChI=1S/C21H23N5O2S/c1-3-25-20(28)19-16(11-12-29-19)26-17(23-24-21(25)26)5-4-6-18(27)22-13-15-9-7-14(2)8-10-15/h7-12H,3-6,13H2,1-2H3,(H,22,27)

InChI Key

IAYGWSPFUUQEGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NCC4=CC=C(C=C4)C

Origin of Product

United States

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